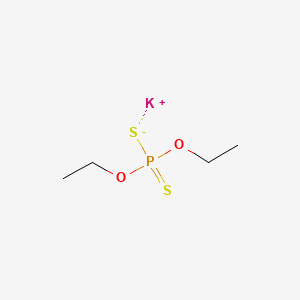

Potassium diethyl dithiophosphate

Descripción general

Descripción

Potassium diethyl dithiophosphate, also known as O,O-diethyl dithiophosphate, potassium salt, is classified as a member of the phosphorodithioic acid O,O-diesters . It is an organophosphorus compound with the formula (C2H5O)2PS2H . It is used for research and development purposes .

Synthesis Analysis

This compound is prepared by treating phosphorus pentasulfide with ethanol . The reaction is as follows: P2S5 + 4 C2H5OH → 2 (C2H5O)2PS2H + H2S .Molecular Structure Analysis

The molecular formula of this compound is C4H10KO2PS2 . It has a molar mass of 224.32 g/mol .Chemical Reactions Analysis

This compound has been found to interact with several base metal sulfides and precious metals . It exhibits higher selectivity and flotation rates for Cu sulfides, galena, and precious metal values in the presence of other gangue sulfides, than the traditionally used collectors such as dialkyl dithiophosphates and xanthates .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molar mass of 186.22 g·mol−1 . It has a melting point of less than 0 °C and a boiling point of 66 °C at 1 mmHg .Aplicaciones Científicas De Investigación

1. Industrial Applications

Dithiophosphates, including potassium diethyl dithiophosphate, are used in various industrial applications. A detailed molecular-level understanding of these compounds is crucial for explaining their functions and properties in such applications. Investigations using a combination of Density Functional Theory (DFT), (31)P CP/MAS NMR, and infrared spectroscopy have been conducted to study their molecular conformations and properties (Hellström et al., 2008).

2. Analytical Chemistry

This compound has been studied for its potential in analytical chemistry, particularly in the determination of diethyl dithiophosphate in flotation liquors through solvent extraction and UV spectrometry. This method provides a way to analyze diethyl dithiophosphate concentrations in various solutions (Jones & Woodcock, 1986).

3. Heavy Metal Chelation

Research has shown that potassium butyl dithiophosphate, a related compound, can effectively chelate heavy metals, suggesting potential applications in environmental remediation and wastewater treatment. This compound has shown efficacy in removing heavy metals like Cd2+ from water, indicating its usefulness in treating acidic heavy metal wastewater (Xu, Xie, & Xue, 2011).

4. Electrochemistry

This compound has been studied in electrochemistry, particularly in its interaction with sulfide minerals like chalcocite. This research helps understand the chemisorption and formation of metal dithiophosphate compounds, which are relevant in various electrochemical processes (Buckley & Woods, 1993).

5. Environmental Sciences

In environmental sciences, the compound's role in the oxidative degradation of pesticides like parathion has been investigated. Understanding the degradation pathways and kinetics of such pesticides is crucial for environmental safety and pollution control (Kotronarou, Mills, & Hoffmann, 1992).

Mecanismo De Acción

The adsorption mechanism of Potassium diethyl dithiophosphate on chalcopyrite was compared by conducting wettability measurements under potential control and showed that the hydrophobicity of chalcopyrite with DIBDTPi was greater than that with DEDTP in a wide range of potentials for all pH values tested .

Safety and Hazards

Propiedades

IUPAC Name |

potassium;diethoxy-sulfanylidene-sulfido-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.K/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRULIGPZIEJFF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10KO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

298-06-6 (Parent) | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30188082 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3454-66-8 | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium diethyl dithiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

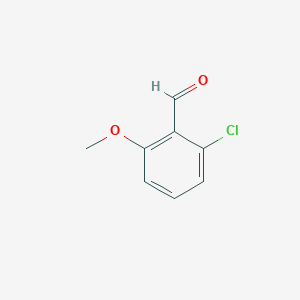

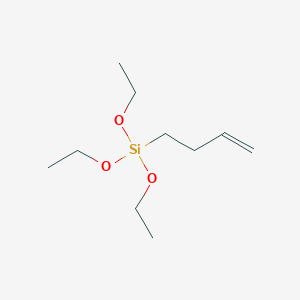

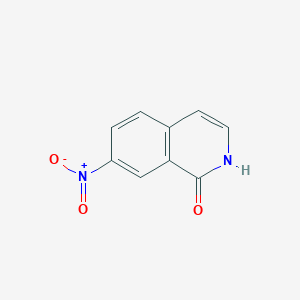

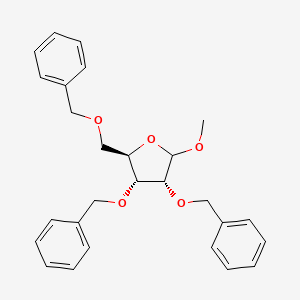

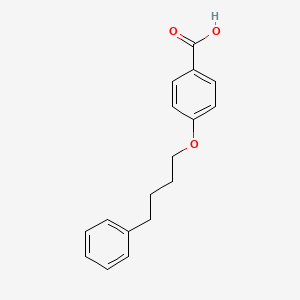

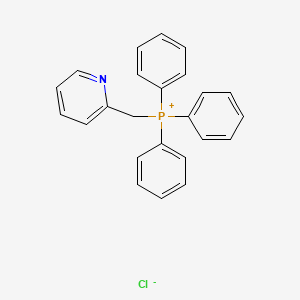

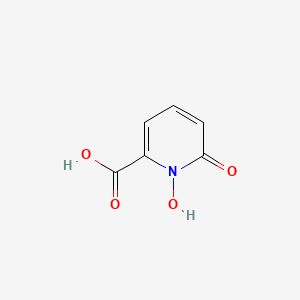

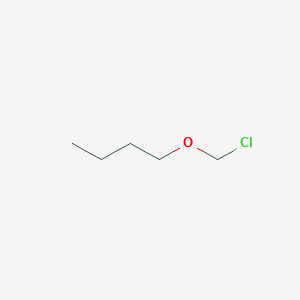

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Potassium diethyl dithiophosphate in the formation of the novel Mo3(μ3-S)(μ-S)(μ-S2)2 cluster?

A1: this compound acts as a ligand source in the reaction leading to the formation of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster []. In the presence of a hydrochloric acid solution of [Mo3S4(H2O)9]4+ and acetic acid, this compound coordinates to the molybdenum centers, facilitating the formation of various Mo3Sx (x = 4–7) cluster cores, including the novel Mo3(μ3-S)(μ-S)(μ-S2)2 structure []. This new structural type is stabilized through a complementary association with a cubane-type Mo3NiS4 cluster, also formed during the reaction [].

Q2: How does the structure of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, formed in the presence of this compound, contribute to its interaction with the Mo3NiS4 cluster?

A2: The Mo3(μ3-S)(μ-S)(μ-S2)2 cluster interacts with the Mo3NiS4 cluster through a combination of covalent bonding and non-covalent interactions []. Specifically, the μ-S sulfide ligands of the Mo3(μ3-S)(μ-S)(μ-S2)2 unit act as nucleophiles, forming directional covalent bonds with the nickel atom of the Mo3NiS4 cube []. Furthermore, the μ-S2 disulfide ligands engage in short S···S contacts (below 3.3 Å) with the sulfur atoms of the Mo3NiS4 core, contributing to the stability of the overall aggregate []. This complementary association highlights the ability of this compound to promote the formation of intricate multimetallic assemblies with potential applications in catalysis and materials science.

Q3: What analytical techniques were used to characterize the formation and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 cluster obtained using this compound?

A3: The newly formed Mo3(μ3-S)(μ-S)(μ-S2)2 cluster, obtained using this compound as a reagent, was characterized in detail using a combination of techniques []. Single-crystal X-ray analysis provided crucial information about the structure of the cluster, revealing the unique connectivity of the molybdenum and sulfur atoms and the specific interactions with the Mo3NiS4 unit []. Furthermore, Electrospray ionization mass spectrometry (ESI-MS) and 31P nuclear magnetic resonance (NMR) spectroscopy confirmed the presence and stability of the Mo3(μ3-S)(μ-S)(μ-S2)2 - Mo3NiS4 aggregate in solution, highlighting the robustness of the assembly [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)